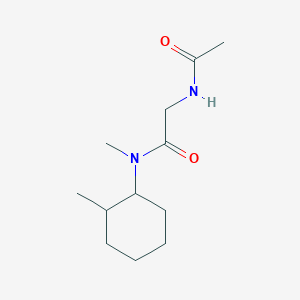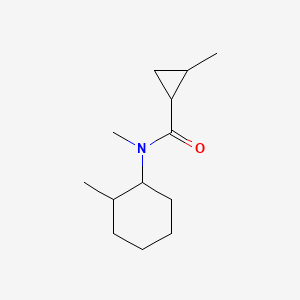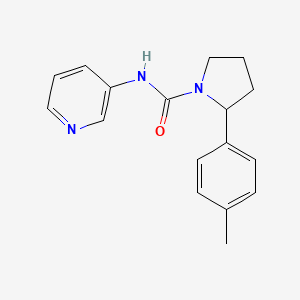
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, also known as MPPCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine-based derivative that has been synthesized through various methods for use in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is not fully understood; however, it is believed to act as a modulator of various signaling pathways in the body. 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to interact with various receptors, including the dopamine D2 receptor, sigma-1 receptor, and NMDA receptor. These interactions may result in the modulation of neurotransmitter release, calcium signaling, and gene expression.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can protect cells from oxidative stress and apoptosis. In vivo studies have shown that 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can improve cognitive function and reduce inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide. One potential direction is to investigate its potential as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its neuroprotective properties and its ability to enhance cognitive function. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
Métodos De Síntesis
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can be synthesized through various methods, including the reaction of 4-methylbenzaldehyde with pyridine-3-carboxaldehyde followed by cyclization with proline. Another method involves the reaction of 4-methylbenzaldehyde with pyridine-3-carboxylic acid, followed by cyclization with proline. These methods result in the formation of 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, which can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been widely studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been investigated for its neuroprotective properties and its ability to enhance cognitive function. In pharmacology, 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been studied for its potential as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease. In medicinal chemistry, 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been explored for its potential as a lead compound for drug discovery.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-6-8-14(9-7-13)16-5-3-11-20(16)17(21)19-15-4-2-10-18-12-15/h2,4,6-10,12,16H,3,5,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLMAHUIXMMANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7494453.png)
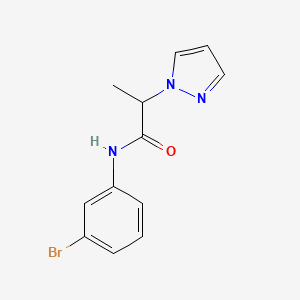
![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
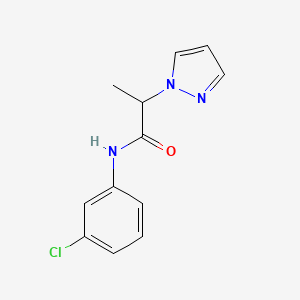
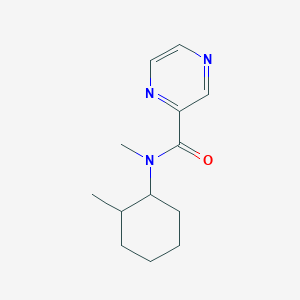
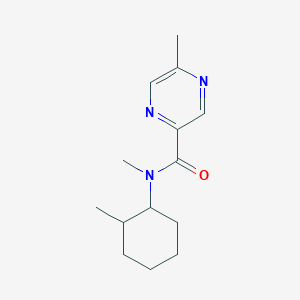
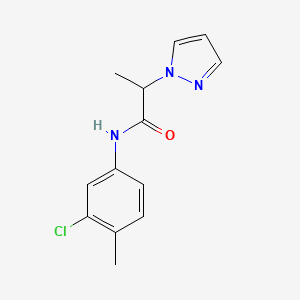
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)


